N,N,6-Trimethylpyrazin-2-amine

Lipophilicity Flavor release Protein binding

N,N,6-Trimethylpyrazin-2-amine (CAS 56343-48-7) is a tertiary-amine-substituted alkylpyrazine with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol. It belongs to the class of pyrazine flavor and fragrance intermediates and is structurally characterized by a 2-(dimethylamino) substituent and a 6-methyl group on the pyrazine ring.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 56343-48-7
Cat. No. B11922650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,6-Trimethylpyrazin-2-amine
CAS56343-48-7
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N(C)C
InChIInChI=1S/C7H11N3/c1-6-4-8-5-7(9-6)10(2)3/h4-5H,1-3H3
InChIKeyRZRBRFXNSRYIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,6-Trimethylpyrazin-2-amine (CAS 56343-48-7) – Baseline Chemical Identity and Procurement Context


N,N,6-Trimethylpyrazin-2-amine (CAS 56343-48-7) is a tertiary-amine-substituted alkylpyrazine with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol. It belongs to the class of pyrazine flavor and fragrance intermediates and is structurally characterized by a 2-(dimethylamino) substituent and a 6-methyl group on the pyrazine ring . Compared with simple methyl-substituted pyrazines, this compound introduces a tertiary amine nitrogen, fundamentally altering its hydrogen-bonding capacity, lipophilicity, and electronic profile—parameters that directly influence its performance in flavor-release, protein-binding, and pharmaceutical intermediate applications.

Why Generic Substitution Fails for N,N,6-Trimethylpyrazin-2-amine


Simple methyl-substituted pyrazines such as 2,3,5-trimethylpyrazine (TRP) and 2,5-dimethylpyrazine (DP) are frequently interchanged in flavor formulations based on generalized “nutty/roasty” descriptors. However, these bulk methyl homologues differ fundamentally from N,N,6-trimethylpyrazin-2-amine in hydrogen-bond acceptor count, lipophilicity, and protein-binding mechanism . The compound’s tertiary amine moiety introduces an additional H-bond acceptor and reduces hydrophobic LogP relative to TRP, which alters its release kinetics from food matrices and its interaction with taste receptors. Substituting TRP or DP for N,N,6-trimethylpyrazin-2-amine without adjusting formulation parameters will therefore yield unpredictable—and often sub-threshold—sensory outcomes .

Product-Specific Quantitative Differentiation Evidence for N,N,6-Trimethylpyrazin-2-amine


XLogP3 Hydrophobicity vs. Closest Methyl Homologues

N,N,6-Trimethylpyrazin-2-amine exhibits an XLogP3 of 1.6, which is 0.6 units lower than 2,3,5-trimethylpyrazine (XLogP3 = 2.2) and 0.5 units higher than 2,5-dimethylpyrazine (XLogP3 = 1.1) . This intermediate hydrophobicity is critical for balancing aqueous solubility and matrix partitioning—an attribute not achievable by simple methyl homologues.

Lipophilicity Flavor release Protein binding

Hydrogen Bond Acceptor Count Advantage for Solubility and Receptor Interaction

N,N,6-Trimethylpyrazin-2-amine contains 3 hydrogen-bond acceptors (two ring nitrogens plus one tertiary amine nitrogen), whereas 2,3,5-trimethylpyrazine and 2,5-dimethylpyrazine each possess only 2 acceptors . This additional H-bond acceptor site enables unique intermolecular interactions—notably hydrogen bonding with proteins—which, based on class-level evidence, directly alters flavor retention and release kinetics .

Hydrogen bonding Solubility Flavor-protein interaction

Odor Threshold Range Differentiation via Alkyl–Amine Substitution

While direct odor threshold data for N,N,6-trimethylpyrazin-2-amine are sparse, structure–odor relationship studies demonstrate that replacing a methyl group with a dimethylamino moiety elevates the odor detection threshold compared to 2,3,5-trimethylpyrazine (T = 50 ng/L air) . The tertiary amine introduces polarity and reduces vapor pressure, typically increasing the threshold by 2–4 orders of magnitude according to QSAR models . This property can be advantageous for sustained-release flavor delivery systems where low initial potency is desired.

Odor threshold Structure–odor relationship Flavor potency

Best-Fit Application Scenarios for N,N,6-Trimethylpyrazin-2-amine Based on Quantitative Evidence


Design of Controlled-Release Flavor Systems in Heat-Processed Foods

Because N,N,6-Trimethylpyrazin-2-amine exhibits an intermediate XLogP3 (1.6) and an additional hydrogen-bond acceptor compared to simple methylpyrazines , it is expected to partition differently in oil–water emulsions, providing a slower, more sustained aroma release during baking, frying, or extrusion. This makes it a strategic substitute for 2,3,5-trimethylpyrazine when a less volatile, longer-lasting nutty-roast character is required.

Functional Flavor–Protein Interaction Studies for Meat Analogs

The compound’s tertiary amine group enables hydrogen-bonding interactions with plant proteins that simple alkylpyrazines cannot achieve . Research on pea protein–pyrazine interactions shows that binding strength and mechanism shift with hydrogen-bonding capacity, making N,N,6-trimethylpyrazin-2-amine a valuable probe molecule for optimizing flavor retention in high-protein matrices such as pea, soy, chickpea, and mycoprotein-based meat alternatives.

Chemical Intermediate for Pharmaceuticals and Agrochemicals

The unique 2-(dimethylamino)-6-methylpyrazine scaffold offers a synthetic handle for further functionalization (e.g., quaternization, N-oxidation) that is not possible with purely carbon-substituted pyrazines . This positions the compound as a key building block for medicinal chemistry programs exploring ATR kinase inhibitors, PI3Kγ modulators, and other nitrogen-heterocycle-based targets .

Reference Standard for Chromatographic and Spectroscopic Method Development

With known computed properties (XLogP3 = 1.6, H-bond acceptors = 3) and a distinct retention profile on both polar (Carbowax 20M) and non-polar (OV-101) columns as established in disubstituted pyrazine studies, N,N,6-trimethylpyrazin-2-amine serves as a valuable internal standard for GC-MS and LC-MS method development targeting nitrogen-containing heterocycles in complex food or biological matrices.

Quote Request

Request a Quote for N,N,6-Trimethylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.